N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide is an organic compound characterized by its benzamide structure with a methyl group and two phenyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide can be synthesized through the benzoylation of N,N-diphenylamine with benzoyl chloride. The reaction typically involves the use of a base such as pyridine to facilitate the formation of the amide bond. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high-quality production of the compound.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N,N-diphenylbenzamide
- N-methyl-N-phenylbenzamide
- N,N-dimethylbenzamide
Comparison: N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide is unique due to the presence of both a methyl group and two phenyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For example, N,N-diphenylbenzamide lacks the methyl group, which can influence its solubility and reactivity. N-methyl-N-phenylbenzamide has only one phenyl group, affecting its steric and electronic properties.
Properties
CAS No. |
349407-14-3 |
---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4g/mol |
IUPAC Name |
N-methyl-N,4-diphenylbenzamide |
InChI |
InChI=1S/C20H17NO/c1-21(19-10-6-3-7-11-19)20(22)18-14-12-17(13-15-18)16-8-4-2-5-9-16/h2-15H,1H3 |
InChI Key |
OWUKKBKCYSHARY-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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